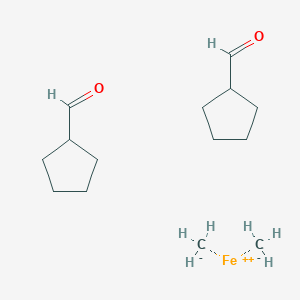
Carbanide;cyclopentanecarbaldehyde;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Another method involves the oxidation of 1,1’-ferrocenedimethanol using oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). This approach provides an alternative route to obtain 1,1’-Ferrocenedicarboxaldehyde with high purity .
Industrial Production Methods
While specific industrial production methods for 1,1’-Ferrocenedicarboxaldehyde are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: 1,1’-Ferrocenedimethanol
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1’-Ferrocenedicarboxaldehyde has found applications in various scientific research fields:
Biology: The compound has been explored for its potential as a redox-active probe in biological systems.
Medicine: Research has investigated its use in drug delivery systems and as a potential anticancer agent.
Industry: It is utilized in the development of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox-based applications. In biological systems, it can interact with cellular redox processes, potentially influencing oxidative stress and redox signaling pathways .
Comparison with Similar Compounds
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives, such as:
Ferrocenecarboxaldehyde: This compound has a single formyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedimethanol: This derivative has hydroxymethyl groups instead of formyl groups.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring.
1,1’-Ferrocenedicarboxaldehyde stands out due to its dual formyl groups, which provide unique reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C14H26FeO2 |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
carbanide;cyclopentanecarbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H10O.2CH3.Fe/c2*7-5-6-3-1-2-4-6;;;/h2*5-6H,1-4H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
ONJFMGLHFAAOCJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)

![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)


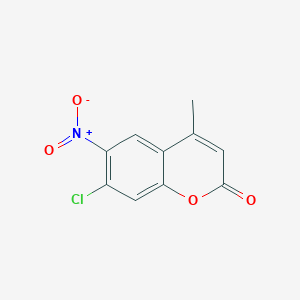

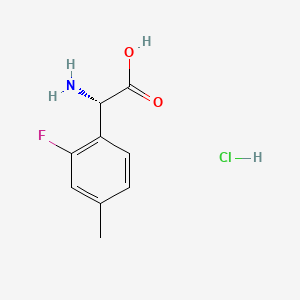
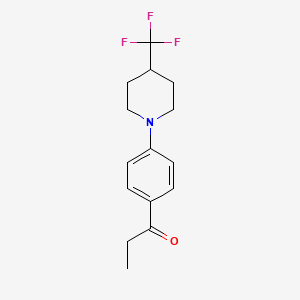
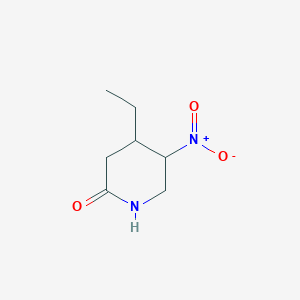

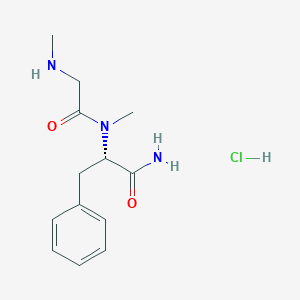
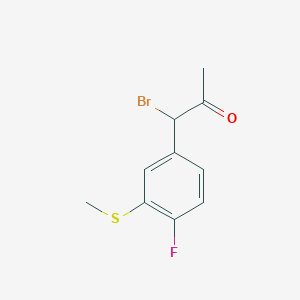
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
